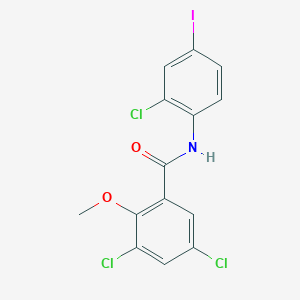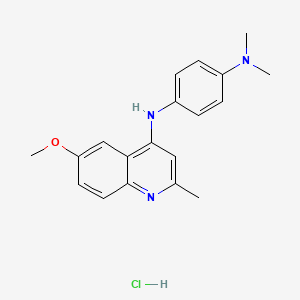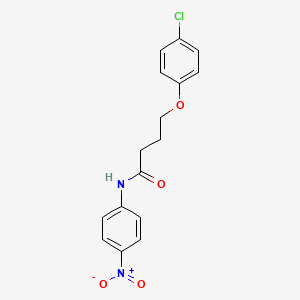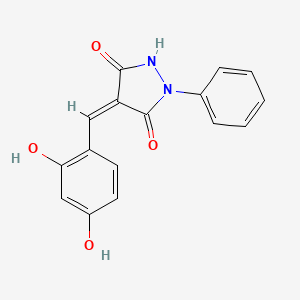
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent anti-cancer properties by targeting the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. In
Mécanisme D'action
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide targets the NAE enzyme, which is responsible for activating the ubiquitin-proteasome pathway. This pathway is essential for the degradation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. By inhibiting the NAE enzyme, this compound prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the NAE enzyme. This leads to the accumulation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. This compound has also been found to reduce the growth of tumor cells in vivo, indicating its potential as a therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is its specificity for the NAE enzyme, which makes it a potent inhibitor of the ubiquitin-proteasome pathway. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings. Additionally, this compound has been found to exhibit off-target effects, which can complicate its use in research studies.
Orientations Futures
There are several future directions for the study of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. One potential area of research is the development of more potent and selective inhibitors of the NAE enzyme. Another area of research is the investigation of the role of this compound in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of this compound in combination with other anti-cancer agents is an area of research that holds promise for improving cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide involves a series of chemical reactions that begin with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-4-chloro-5-iodophenol to form 2-(2-chloro-4-iodophenylamino)-5-chlorobenzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and dimethylformamide to form this compound.
Applications De Recherche Scientifique
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been extensively studied for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the NAE enzyme, which is essential for the activation of the ubiquitin-proteasome pathway. This compound has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia.
Propriétés
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3INO2/c1-21-13-9(4-7(15)5-11(13)17)14(20)19-12-3-2-8(18)6-10(12)16/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGWQMVELFGFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)


![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)